

Technical Guide: Safety & Utilization of Chlorpyrifos Oxon-d10[1]

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Compound of Interest

Compound Name: Chlorpyrifos Oxon-d10

CAS No.: 1794779-85-3

Cat. No.: B586579

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Executive Summary

Chlorpyrifos Oxon-d10 is the stable isotope-labeled analog of Chlorpyrifos Oxon, the primary toxic metabolite of the organophosphate insecticide Chlorpyrifos.[1] Unlike its parent thion (P=S) compound, the oxon (P=O) is the direct inhibitor of acetylcholinesterase (AChE), making it approximately 3,000 times more potent in vitro regarding enzyme inhibition.[1]

This guide serves as a high-level technical manual for researchers utilizing this isotope as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).[1] It synthesizes critical safety data with analytical best practices, moving beyond standard compliance to ensure both operator safety and data integrity.[1]

Physicochemical Identity & Isotopic Architecture[1]

The "d10" nomenclature refers to the complete deuteration of the two ethyl ester chains attached to the phosphate group.[1] This specific labeling provides a +10 Da mass shift, sufficient to separate the IS from the native analyte signals and avoid isotopic overlap (crosstalk) in high-sensitivity assays.[1]

Table 1: Chemical Identity[1][2]

Property	Specification
Chemical Name	Chlorpyrifos Oxon-d10
IUPAC Name	Diethyl-d10 (3,5,6-trichloro-2-pyridinyl) phosphate
CAS Number	1794779-85-3 (Specific to Oxon-d10)
Parent CAS	5598-15-2 (Unlabeled Oxon)
Molecular Formula	
Molecular Weight	~344.58 g/mol (Unlabeled: 334.[1][2][3]52)
Physical State	Viscous oil or low-melting solid (Temperature dependent)
Solubility	Soluble in Methanol, Acetonitrile, Dichloromethane

Isotopic Stability Note

The deuterium atoms are located on the alkyl (ethyl) chains.[1] Unlike acidic protons (e.g., -OH, -NH), alkyl deuteriums are non-exchangeable in standard aqueous solvents, ensuring the mass tag remains stable during extraction and chromatography.[1]

Toxicological Mechanism & Hazard Profiling[1]

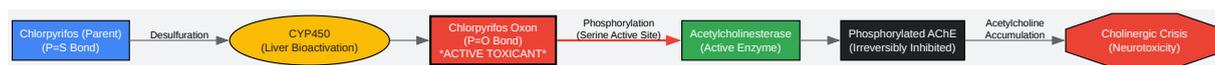
Critical Warning: Treat **Chlorpyrifos Oxon-d10** with the same extreme caution as the unlabeled toxicant.[1] Isotopic labeling does not significantly mitigate biological toxicity.[1]

Mechanism of Action: The Oxon Advantage

While Chlorpyrifos (parent) is a pro-toxicant requiring metabolic activation by cytochrome P450 (CYP450), the Oxon form is pre-activated.[1][4] It bypasses the metabolic bottleneck, directly phosphorylating the serine residue in the active site of AChE.[1] This results in the accumulation of acetylcholine at synaptic clefts, leading to cholinergic crisis.[1]

Figure 1: Bioactivation & Inhibition Pathway

This diagram illustrates why the Oxon form presents an immediate neurotoxic hazard compared to the parent thion.[1]



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Caption: The Oxon metabolite bypasses CYP450 activation, directly inhibiting AChE and causing rapid cholinergic toxicity.[1]

GHS Hazard Classification[1]

- Acute Toxicity (Oral): Category 2/3 (Fatal/Toxic if swallowed).[1]
- Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).[1][5]
- Acute Toxicity (Inhalation): Category 1/2 (Fatal if inhaled).[1][5]
- Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).[1][5][6][7]

Handling, Storage, & Stability Protocols

The Oxon P=O bond is more polarized than the P=S bond of the parent, making it more susceptible to hydrolysis, particularly under alkaline conditions.[1]

Storage Architecture[1]

- Temperature: Store at -20°C (Standard Freezer). For long-term (>1 year), -80°C is recommended to prevent degradation.[1]
- Atmosphere: Hygroscopic.[1] Must be stored under inert gas (Argon or Nitrogen).[1] Moisture initiates hydrolysis to diethyl phosphate and 3,5,6-trichloro-2-pyridinol (TCP).[1]
- Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach phthalates (interfering with MS background).[1]

Reconstitution Protocol (Self-Validating)

When preparing stock solutions from neat material:

- Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
- Solvent Choice: Use Acetonitrile (LC-MS Grade).[1] Avoid Methanol for long-term stock storage if possible, as transesterification can theoretically occur over extended periods, though less common than hydrolysis.[1]
- Verification: Immediately run a "Zero Injection" (Solvent blank) and a "System Suitability" injection on the LC-MS to confirm the absence of the hydrolysis product (TCP, m/z ~198).

Analytical Application: Internal Standard Workflow

In bioanalysis, **Chlorpyrifos Oxon-d10** corrects for matrix effects (ion suppression/enhancement) and recovery losses during extraction.[1]

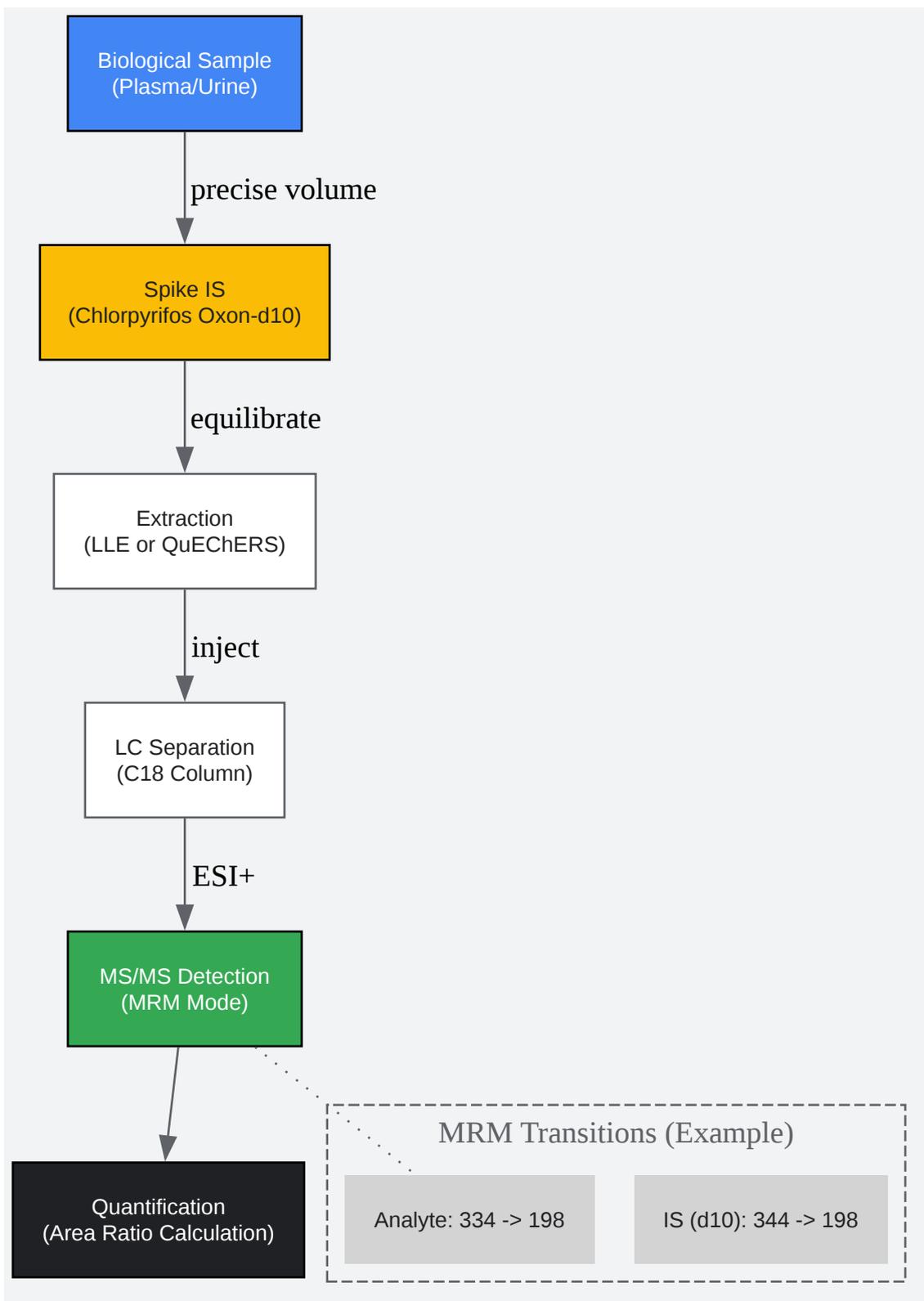
The Methodological Advantage[1]

- Retention Time Locking: The d10 isotope will co-elute (or elute slightly earlier due to the deuterium isotope effect) with the target analyte, ensuring it experiences the exact same ionization environment.[1]
- Quantification: Use the Area Ratio method:

[1]

Figure 2: LC-MS/MS Quantification Workflow

A logical flow for integrating the d10 standard into a bioanalytical assay.



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Caption: Workflow demonstrating the introduction of d10-IS prior to extraction to normalize recovery and ionization variance.

Emergency Response & Waste Disposal

First Aid (OP Poisoning)

- Antidote: Atropine Sulfate (muscarinic antagonist) and Pralidoxime (2-PAM, cholinesterase reactivator).[1] Note: 2-PAM is most effective if administered before "aging" of the phosphorylated enzyme occurs.[1]
- Skin Contact: Wash immediately with soap and water.[1] Do NOT use scrub brushes (increases absorption).[1]
- Eye Contact: Rinse for 15+ minutes.[1][8]

Waste Management[1]

- Classification: P-listed acute hazardous waste (or local equivalent).[1]
- Deactivation: Alkaline hydrolysis.[1] Treat waste with 5% NaOH or bleach solution for 24 hours to cleave the phosphate ester bond, converting it to less toxic water-soluble metabolites (though TCP remains an environmental pollutant).[1]
- Disposal: Incineration via a licensed chemical waste contractor.[1]

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